(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC14615639
Molecular Formula: C19H23N5O2S
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N5O2S |
|---|---|
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C19H23N5O2S/c1-13(20-7-8-23-9-11-26-12-10-23)17-14(2)22-24(18(17)25)19-21-15-5-3-4-6-16(15)27-19/h3-6,22H,7-12H2,1-2H3 |
| Standard InChI Key | UYTQVOHMWBPCHM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCN4CCOCC4)C |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound features a pyrazol-3-one core substituted at the 2-position with a benzothiazole group and at the 4-position with a methyl group and a morpholine-containing ethylideneamine side chain. The Z-configuration at the 4-ethylidene moiety is critical for spatial orientation and intermolecular interactions.
Molecular Formula: C₁₉H₂₃N₅O₂S
Molecular Weight: 385.5 g/mol.
Key Functional Groups
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Benzothiazole: A bicyclic aromatic system known for antimicrobial and anticancer properties .
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Pyrazol-3-one: A five-membered ring with a ketone group, often associated with anti-inflammatory activity .
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Morpholine: A six-membered oxygen- and nitrogen-containing heterocycle that enhances solubility and bioavailability .
Synthesis and Characterization
Analytical Characterization
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Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy would confirm N-H (≈3200 cm⁻¹), C=O (≈1700 cm⁻¹), and C-S (≈690 cm⁻¹) stretches .
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Nuclear Magnetic Resonance (NMR):
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 385.5 g/mol | |
| Solubility | Likely polar aprotic solvents (DMF, DMSO) | Inferred |
| Melting Point | Not reported | — |
| Stability | Sensitive to hydrolysis (amide bonds) | Analogous |
Comparative Analysis with Structural Analogs
Future Research Directions
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